3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate thiosemicarbazides with nitriles under acidic conditions. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Hydroxypyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Reduction: Formation of 3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazolidine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazolidine
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)
Uniqueness
3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities and physicochemical properties .
Properties
Molecular Formula |
C8H8N4OS |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
3-(4-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H8N4OS/c1-13-5-2-3-10-6(4-5)7-11-8(9)14-12-7/h2-4H,1H3,(H2,9,11,12) |
InChI Key |
UVEJCJPXJAAADM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2=NSC(=N2)N |
Origin of Product |
United States |
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